molecular formula C7H6O4S B046858 4-Formylbenzenesulfonic acid CAS No. 5363-54-2

4-Formylbenzenesulfonic acid

Cat. No. B046858
CAS RN: 5363-54-2
M. Wt: 186.19 g/mol
InChI Key: XSAOGXMGZVFIIE-UHFFFAOYSA-N
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Description

4-Formylbenzenesulfonic acid is a chemical compound of interest in various chemical synthesis processes. It is a derivative of benzenesulfonic acid with a formyl group attached to the benzene ring, which modifies its chemical and physical properties, making it a valuable reagent in organic synthesis.

Synthesis Analysis

The synthesis of 4-Formylbenzenesulfonic acid has been studied through various methods. One efficient method involves light bromination of 4-methyl-benzene-sulfonic acid without a solvent, followed by acidic hydrolysis and oxidation by H2O2, achieving a total yield of about 47.9% (Zheng, 2000). Another approach involves the oxidation of Mn2O3 using 4-methylbenzenesulfonic acid as the raw material, with Mn2O3 serving as the oxidant in an H2SO4 reaction medium (Wang Zun-yao, 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Formylbenzenesulfonic acid, such as its derivatives, has been analyzed through crystallography, revealing intricate details about their hydrogen-bonding interactions and overall molecular conformation (Li & Jian, 2009).

Chemical Reactions and Properties

4-Formylbenzenesulfonic acid undergoes various chemical reactions, including methanolysis in the presence of anhydrous potassium carbonate, leading to the formation of specific acetals in excellent yield. This process illustrates the compound's reactivity and the catalytic role of the formyl group (Shashidhar et al., 1997).

Physical Properties Analysis

The physical properties of 4-Formylbenzenesulfonic acid derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in chemical synthesis. These properties are determined by the molecular structure and the presence of functional groups, influencing their behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 4-Formylbenzenesulfonic acid, including its acidity, reactivity towards nucleophiles, and ability to form derivatives, make it a versatile reagent in organic chemistry. Its role in synthesizing diverse organic compounds, such as diazonium salts for protein modification, highlights its importance in biochemical applications (Gavrilyuk et al., 2012).

Scientific research applications

  • Mass Spectrometry: 4-Hydroxybenzenesulfonic acid, a related compound, has been shown to be a promising reduction-inhibiting matrix for liquid secondary-ion mass spectrometry, offering efficiency comparable to 3-nitrobenzyl alcohol and solvent properties similar to glycerol (Visentini, Nguyen, & Bertrand, 1991).

  • Synthesis of Oligosaccharide Inhibitors: The 4-nitrobenzenesulfonyl group, a variant of 4-Formylbenzenesulfonic acid, has been utilized as a nitrogen-protecting group for iminosugars in the synthesis of oligosaccharide inhibitors of the heparanase enzyme (Csíki & Fügedi, 2010).

  • LC-MS Detection of Estrogens: 4-Nitrobenzenesulfonyl chloride has been used in liquid chromatography-mass spectrometry for the accurate quantification of estrogens in biological fluids, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

  • Antimicrobial Properties on Fabrics: The 4-aminobenzenesulfonic acid-chloro-triazine adduct has been shown to effectively impart durable antimicrobial properties to cotton fabrics, particularly against Staphylococcus aureus (Son, Kim, Ravikumar, & Lee, 2006).

  • Potential Anticancer Activities: Compounds like 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl)-thiabenzene-1-methyl-1-oxides have shown potential anticancer activities against lung cancer cells in vitro and in silico studies (Kumar et al., 2018).

  • Synthesis of Derivatives: A synthetic route to 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes has been developed, enabling the preparation of various compounds with unique properties (Bao et al., 2017).

properties

IUPAC Name

4-formylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOGXMGZVFIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968399
Record name 4-Formylbenzene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylbenzenesulfonic acid

CAS RN

5363-54-2
Record name 4-Formylbenzenesulfonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formylbenzenesulfonic acid
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Record name 4-Formylbenzene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-formylbenzenesulphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-FORMYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MS Shashidhar, KG Rajeev… - Journal of the Chemical …, 1997 - pubs.rsc.org
… 4Formylbenzenesulfonic acid was prepared8 by the oxidation of toluene-p-sulfonyl chloride. Sodium 2-formylbenzenesulfonate (Aldrich) was used as received. All reagents and …
Number of citations: 6 pubs.rsc.org
S Ouerghemmi, S Dimassi, N Tabary, L Leclercq… - Carbohydrate …, 2018 - Elsevier
… The appropriate amount of sodium salt of mono sulfonic or disulfonic aldehydic compound, respectively 2-formyl benzene sulfonic acid (BZ1S) or 2,4-formylbenzenesulfonic acid (BZ2S) …
Number of citations: 46 www.sciencedirect.com
MM Hammouda, AA Elmaaty, MS Nafie… - Bioorganic …, 2022 - Elsevier
… Moreover, it is worth mentioning that the substitution of compound 6 by 4-formylbenzenesulfonic acid (compound 7b) or nicotinaldehyde (compound 7c) gave rise to derivatives that …
Number of citations: 26 www.sciencedirect.com
PJ Le - 2022 - search.proquest.com
Antibody conjugates have typically been prepared by random conjugation to lysine amino groups. However, the effects of antibody conjugation remain unclear and are difficult to predict…
Number of citations: 2 search.proquest.com

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